molecular formula C40H39N9O7 B12428534 PROTAC BRD4 Degrader-2

PROTAC BRD4 Degrader-2

Cat. No.: B12428534
M. Wt: 757.8 g/mol
InChI Key: LSXNGBATZZFCNR-UHFFFAOYSA-N
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Description

PROTAC BRD4 Degrader-2 is a small molecule designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimeras (PROTACs) technology, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade target proteins. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-2 involves several key steps:

    Ligand Synthesis: The synthesis begins with the preparation of a ligand that specifically binds to BRD4. This ligand is typically a small molecule inhibitor of BRD4.

    Linker Attachment: A linker molecule is then attached to the BRD4 ligand. The linker is designed to provide the appropriate spatial orientation for the subsequent steps.

    E3 Ligase Ligand Conjugation: The final step involves conjugating the linker-bound BRD4 ligand to a ligand that binds to an E3 ubiquitin ligase.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: PROTAC BRD4 Degrader-2 undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified versions of the original PROTAC molecule, which may have altered biological activity and stability .

Scientific Research Applications

PROTAC BRD4 Degrader-2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PROTAC BRD4 Degrader-2 involves the following steps:

Comparison with Similar Compounds

Uniqueness: PROTAC BRD4 Degrader-2 is unique due to its specific ligand design and linker composition, which provide optimal binding affinity and degradation efficiency. Its ability to selectively degrade BRD4 with minimal off-target effects makes it a valuable tool for research and therapeutic applications .

Properties

Molecular Formula

C40H39N9O7

Molecular Weight

757.8 g/mol

IUPAC Name

2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C40H39N9O7/c1-23-36(24(2)56-44-23)26-12-13-32-29(18-26)37(25-8-5-4-6-9-25)49(40(54)46(32)3)20-27-19-47(45-43-27)16-17-55-22-35(51)41-31-11-7-10-28-30(31)21-48(39(28)53)33-14-15-34(50)42-38(33)52/h4-13,18-19,33,37H,14-17,20-22H2,1-3H3,(H,41,51)(H,42,50,52)

InChI Key

LSXNGBATZZFCNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C

Origin of Product

United States

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